N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenoxy)propanamide
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, a tert-butyl group, and a phenoxypropanamide linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by the introduction of the tert-butyl group via Friedel-Crafts alkylation. The final step involves the formation of the phenoxypropanamide linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-METHYLAMINE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[4-(TERT-BUTYL)PHENOXY]PROPANAMIDE is unique due to its combination of a benzodioxole moiety, a tert-butyl group, and a phenoxypropanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenoxy)propanamide |
InChI |
InChI=1S/C21H25NO4/c1-14(26-17-8-6-16(7-9-17)21(2,3)4)20(23)22-12-15-5-10-18-19(11-15)25-13-24-18/h5-11,14H,12-13H2,1-4H3,(H,22,23) |
InChI Key |
NKSYDEWHEYNMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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